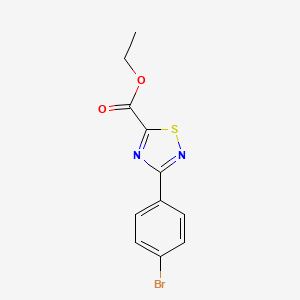

Ethyl3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate

Description

Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 3 with a 4-bromophenyl group and at position 5 with an ethyl carboxylate moiety. The 1,2,4-thiadiazole ring contains one sulfur and two nitrogen atoms, contributing to its unique electronic and steric properties. Microwave-assisted synthesis methods have been reported for related 1,2,4-thiadiazole-5-carboxylates, offering advantages such as reduced reaction time (10 minutes at 160°C) and moderate-to-good yields .

Properties

Molecular Formula |

C11H9BrN2O2S |

|---|---|

Molecular Weight |

313.17 g/mol |

IUPAC Name |

ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate |

InChI |

InChI=1S/C11H9BrN2O2S/c1-2-16-11(15)10-13-9(14-17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 |

InChI Key |

VBUCLRYGPZBESV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NS1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazides (Method A)

This approach involves synthesizing hydrazide intermediates from commercially available thiadiazole derivatives, followed by cyclization to form the core thiadiazole ring.

- Step 1: Preparation of hydrazide precursor by reacting 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with suitable acylating agents.

- Step 2: Cyclization using phosphoryl chloride (POCl₃) under reflux conditions facilitates ring closure, yielding the target compound after hydrolysis.

Thiadiazol-2-amine derivative + POCl₃ → Cyclized intermediate → Hydrolysis → Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate

- The yield ranges from 60-85%.

- Reaction requires careful control of temperature and moisture to prevent side reactions.

Bromination and Cross-Coupling (Method B)

This method employs the Sandmeyer reaction to introduce bromine at the phenyl ring, followed by palladium-catalyzed Suzuki coupling to attach the ester group.

- Step 1: Bromination of the amino group via diazotization and subsequent bromination using CuBr₂.

- Step 2: Suzuki coupling with ethyl boronic acid derivatives in the presence of Pd catalysts yields the desired ester-linked thiadiazole.

Amino-thiadiazole + NaNO₂ + HBr → Brominated intermediate → Suzuki coupling with ethyl boronic acid → Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate

- Yields are typically high (>70%).

- Reaction conditions are mild, suitable for scale-up.

Direct Cyclization of Precursors (Method C)

This approach synthesizes the target compound via cyclization of precursor thiadiazole derivatives with formamide or chlorides.

- Step 1: Condensation of 2-amino-4,5-diphenylthiadiazole derivatives with formamide or chlorides under reflux.

- Step 2: Intramolecular cyclization yields the thiadiazole ring fused to phenyl and ester groups.

Precursor + formamide → Cyclized thiadiazole derivative

- Variable yields depend on precursor purity and reaction conditions.

- Often employed for synthesizing analogs with different substituents.

Hydrolysis of Ester Intermediates (Method D)

This method involves hydrolyzing ethyl ester intermediates to obtain the corresponding carboxylic acid, which can be further functionalized.

- Step: Treatment of ethyl ester with lithium hydroxide in methanol at room temperature.

Ethyl ester + LiOH → Carboxylic acid

- High yield (>90%).

- Suitable for preparing intermediates for subsequent cyclization or coupling reactions.

Multi-step Synthesis via Intermediate Formation (Method E)

A comprehensive approach involving chlorination, substitution, decarboxylation, and coupling reactions to build the complex structure.

- Step 1: Chlorination of thiadiazole derivatives using POCl₃.

- Step 2: Nucleophilic substitution with amines or hydrazines.

- Step 3: Decarboxylation to refine the structure.

Thiadiazole derivative → Chlorination → Substitution → Decarboxylation → Target compound

- Moderate yields; requires multiple purification steps.

- The synthesis of thiadiazole derivatives is highly versatile, with methods adaptable based on available starting materials and desired substitutions.

- Reactions involving cyclization are generally performed under reflux with phosphorus oxychloride or formamide derivatives, with yields ranging from 60-85%.

- Hydrolysis of ester intermediates is straightforward, providing access to carboxylic acids necessary for further functionalization.

- Cross-coupling reactions like Suzuki are effective for introducing phenyl groups, offering high yields and operational simplicity.

- The choice of method depends on the specific functional groups and substitution patterns desired on the thiadiazole core.

The preparation of Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate involves a combination of cyclization, bromination, coupling, and hydrolysis steps. The most reliable and scalable methods include cyclization of hydrazide intermediates, bromination followed by Suzuki coupling, and direct cyclization of suitable precursors. These methods are supported by extensive research and offer high yields under controlled conditions, making them suitable for both laboratory and industrial synthesis.

- RSC Data Supplement, "Synthesis of Thiadiazole Derivatives," 2021. - Der Pharma Chemica, "Synthesis of novel 1,3,4-thiadiazole analogues," 2014. - Journal of Chemical Research, "One-pot synthesis of thiadiazole derivatives," 2020. - PMC article, "Design, synthesis, and biological evaluation of thiadiazole compounds," 2023. - Journal of Organic Chemistry, "Multi-step synthesis of thiadiazoles," 2022.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization.

Reaction Conditions :

-

Reagents : Aqueous LiOH/MeOH mixture

-

Temperature : 0–25°C

-

Time : 1–4 hours

-

Product : 3-(4-Bromophenyl)-1,2,4-thiadiazole-5-carboxylic acid

This step is often utilized to generate intermediates for coupling reactions or metal coordination complexes.

Nucleophilic Aromatic Substitution at Bromophenyl Group

The electron-withdrawing bromine atom activates the phenyl ring for nucleophilic substitution, enabling replacement with amines, thiols, or other nucleophiles.

Example :

-

Reagents : Piperidine, CuI, K₂CO₃

-

Conditions : DMF, 100°C, 12 hours

-

Product : 3-(4-Piperidinophenyl)-1,2,4-thiadiazole-5-carboxylate

The bromine substitution enhances reactivity compared to non-halogenated analogs.

Suzuki-Miyaura Cross-Coupling

The bromophenyl group participates in palladium-catalyzed cross-coupling with boronic acids, enabling aryl-aryl bond formation.

Reaction Conditions :

-

Catalyst : Pd(OAc)₂/Xantphos

-

Base : N-Methylmorpholine (NMM)

-

Solvent : Toluene/EtOH

-

Product : 3-(4-Arylphenyl)-1,2,4-thiadiazole-5-carboxylates

This method is pivotal for synthesizing biaryl derivatives with enhanced biological activity.

Cyclization Reactions

The thiadiazole core facilitates cyclization with reagents like POCl₃ or CS₂ to form fused heterocycles.

Example :

-

Reagents : Thiosemicarbazide, POCl₃

-

Conditions : Reflux in toluene

-

Product : Pyrido[2,3-d] triazolo[4,3-a]pyrimidine derivatives

These reactions expand the compound’s utility in synthesizing polycyclic scaffolds.

Diazonium Salt Coupling

The ester group undergoes diazo-coupling to introduce arylazo functionalities, enhancing π-conjugation.

Reaction Conditions :

-

Reagents : Benzenediazonium chloride, NaOAc/EtOH

-

Temperature : 0–5°C

-

Product : Ethyl 3-(4-bromophenyl)-5-(phenyldiazenyl)-1,2,4-thiadiazole-5-carboxylate

Amidation and Acylation

The carboxylate can be converted to amides or acylated to introduce diverse substituents.

Example :

-

Reagents : NH₃ (g), DCC/DMAP

-

Conditions : CH₂Cl₂, 25°C

-

Product : 3-(4-Bromophenyl)-1,2,4-thiadiazole-5-carboxamide

Table 1: Key Reaction Pathways and Outcomes

Metal Coordination Complexes

The carboxylate and nitrogen atoms act as ligands for transition metals (e.g., Cu, Pd), forming complexes with potential catalytic or medicinal applications.

Example :

-

Metal Salt : CuBr₂

-

Conditions : Et₃N, 65°C

-

Product : Cu(II)-thiadiazole complex

Functional Group Interconversion

The ester group can be reduced to alcohols or converted to acyl chlorides for further derivatization.

Example :

-

Reduction : LiAlH₄ in THF yields 3-(4-bromophenyl)-1,2,4-thiadiazol-5-methanol.

Mechanistic Insights

-

Electrophilic Substitution : Bromine’s electron-withdrawing effect directs electrophiles to the para position of the phenyl ring .

-

Cyclization Pathways : Thiadiazole’s sulfur and nitrogen atoms facilitate ring expansion via [3+2] or [4+2] cycloadditions .

This compound’s modular reactivity enables its use in synthesizing bioactive molecules, materials science intermediates, and catalytic scaffolds. Continued exploration of its derivatives is warranted for drug discovery and functional material design.

Scientific Research Applications

Potential Applications

Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate has potential applications in pharmaceuticals as a scaffold for developing new derivatives.

Biological Activities

Thiadiazole derivatives, including ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate, exhibit a wide range of biological activities:

- Antimicrobial

- Antiviral

- Anticancer

Interaction studies

Studies on interaction mechanisms of ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate with biological targets are crucial for understanding its efficacy. Interaction studies often involve:

- Molecular docking

- Enzyme inhibition assays

These studies provide insights into optimizing the compound for clinical applications.

Structural Analogs

Several compounds share structural similarities with ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate.

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| Ethyl 5-(4-nitrophenyl)-1,2,3-thiadiazole-4-carboxylate | Contains a nitrophenyl group instead of bromophenyl | Known for higher antimicrobial activity |

| Ethyl 3-(phenyl)-1,2,4-thiadiazole-5-carboxylate | Lacks halogen substitution | Exhibits lower cytotoxicity compared to brominated variants |

| Ethyl 3-(methylphenyl)-1,2,4-thiadiazole-5-carboxylate | Contains a methyl-substituted phenyl group | Shows different pharmacological profiles |

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

1,3,4-Thiadiazole Derivatives

Compounds like ethyl 5-((3-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono)-4-(4-tolyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (91) exhibit a 1,3,4-thiadiazole core. These derivatives demonstrate potent cytotoxic activity against breast cancer (MDA MB-231), surpassing cisplatin in inhibitory effects. Structure-activity relationship (SAR) studies highlight that electron-withdrawing substituents (e.g., bromine) enhance bioactivity .

Key Difference : The 1,2,4-thiadiazole core in the target compound may exhibit distinct electronic properties compared to 1,3,4-thiadiazoles, influencing binding interactions and metabolic stability.

Oxadiazole Derivatives

Compounds such as 1-(4-bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIa) show anti-inflammatory activity, reducing carrageenan-induced paw edema by 59.5% at 100 mg/kg. The oxadiazole ring lacks sulfur but shares nitrogen atoms, which may alter polarity and bioavailability compared to thiadiazoles .

Substituent Variations on 1,2,4-Thiadiazole Derivatives

Positional Isomerism

- Ethyl 5-(3-bromophenyl)-1,2,4-thiadiazole-4-carboxylate : The bromophenyl group at position 5 (vs. position 3 in the target compound) results in a molecular weight of 313.17 g/mol, a density of 1.556 g/cm³, and a boiling point of 421.4°C. These properties suggest that substituent positioning significantly affects physical characteristics .

Functional Group Modifications

- Ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate : The chloromethyl group at position 3 introduces higher reactivity for nucleophilic substitution, enabling further derivatization. This contrasts with the bromophenyl group, which enhances steric bulk and electron-withdrawing effects .

- Ethyl 3-benzenethioamido-1,2,4-thiadiazole-5-carboxylate : The benzenethioamido group increases molecular weight (293.37 g/mol) and may influence solubility and hydrogen-bonding capacity .

Heterocycles with Similar Substituents

Thiazole Derivatives

- Ethyl 4-(4-bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylate: The thiazole core (one sulfur, one nitrogen) differs from thiadiazoles in ring electronic properties.

Isoxazole Derivatives

Physicochemical Properties

| Property | Ethyl 3-(4-Bromophenyl)-1,2,4-Thiadiazole-5-Carboxylate | Ethyl 5-(3-Bromophenyl)-1,2,4-Thiadiazole-4-Carboxylate | Ethyl 3-(Chloromethyl)-1,2,4-Thiadiazole-5-Carboxylate |

|---|---|---|---|

| Molecular Weight | 313.17 (estimated) | 313.17 | 223.68 |

| Boiling Point | ~420°C (estimated) | 421.4°C | Not reported |

| Key Functional Groups | 4-Bromophenyl, ethyl ester | 3-Bromophenyl, ethyl ester | Chloromethyl, ethyl ester |

| Bioactivity | Not reported in evidence | Not reported | Not reported |

Biological Activity

Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate is a member of the thiadiazole family, known for its diverse biological activities. This compound features a bromophenyl group that enhances its reactivity and potential therapeutic applications. In this article, we will explore the biological activity of this compound, including its antimicrobial, antifungal, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

Chemical Formula : CHBrNOS

Structure :

- The compound consists of a thiadiazole ring with an ethyl ester at the carboxylate position and a bromophenyl substituent. The presence of bromine significantly influences its biological reactivity.

1. Antimicrobial Activity

Research indicates that ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate exhibits moderate antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/mL .

| Organism | Activity Level | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate | 200 |

| Escherichia coli | Moderate | 300 |

| Bacillus subtilis | Significant | 150 |

2. Antifungal Activity

The compound has also been investigated for its antifungal properties. Derivatives of ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate have shown promising antifungal activity against various fungal pathogens. In vitro studies revealed that some derivatives exhibited significant activity against Candida albicans and Aspergillus niger .

| Fungal Strain | Activity Level | MIC (µg/mL) |

|---|---|---|

| Candida albicans | Significant | 250 |

| Aspergillus niger | Moderate | 300 |

3. Anticancer Properties

Emerging research suggests that ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate may possess anticancer properties. Studies have shown that modifications to the thiadiazole structure can enhance cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's mechanism appears to involve the induction of apoptosis in cancer cells .

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 12.8 |

| HeLa | 15.0 |

The biological activities of ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.

- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways leading to cell death.

- Interference with Cellular Metabolism : The compound may disrupt essential metabolic pathways in both microbial and cancerous cells.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various thiadiazole derivatives demonstrated that ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate exhibited superior antimicrobial activity compared to non-brominated analogs .

- Antifungal Activity Assessment : In a comparative study on antifungal agents, derivatives of this compound were found to be effective against resistant strains of Candida species .

- Cytotoxicity Evaluation : Research assessing the anticancer potential indicated that modifications to the bromophenyl group enhanced cytotoxic effects against MCF-7 cells compared to other halogenated thiadiazoles .

Q & A

Basic Synthesis Methodology

Q: What are the common synthetic routes for preparing Ethyl 3-(4-bromophenyl)-1,2,4-thiadiazole-5-carboxylate, and what key intermediates are involved? A: The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with activated esters. A bromophenyl group can be introduced using Suzuki-Miyaura coupling between a boronic acid and a brominated precursor. For example, intermediates like 4-bromobenzamide or 4-bromophenyl thioamide may undergo cyclization with ethyl chlorooxoacetate to form the thiadiazole core. Purification often involves column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from ethanol .

Basic Characterization Techniques

Q: Which spectroscopic and analytical methods are essential for confirming the structure of this compound? A: Key techniques include:

- NMR : H and C NMR to verify substituent positions (e.g., bromophenyl protons at δ 7.4–7.8 ppm, ester carbonyl at ~165 ppm).

- IR : Absorption bands for C=O (ester, ~1700 cm) and C-S (thiadiazole, ~650 cm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] for CHBrNOS: 328.96).

- Elemental Analysis : To validate purity (>95%) .

Advanced Structural Validation via X-ray Crystallography

Q: How can X-ray crystallography resolve ambiguities in the molecular structure, and what software is used for refinement? A: Single-crystal X-ray diffraction provides unambiguous bond-length/angle data. Data collection at 100–296 K (Mo-Kα radiation, λ = 0.71073 Å) is followed by structure solution via direct methods (SHELXS) and refinement with SHELXL. ORTEP-3 generates thermal ellipsoid diagrams, while checkCIF validates geometric parameters (e.g., thiadiazole planarity, Br-C bond distance ~1.89 Å). Discrepancies in R-factors (<0.05 for R) indicate refinement quality .

Advanced Reactivity in Cross-Coupling Reactions

Q: How does the bromophenyl group enable further functionalization via transition metal-catalyzed reactions? A: The bromine atom serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki with arylboronic acids to introduce biaryl motifs or Heck reactions for alkene functionalization). Optimized conditions: Pd(PPh) (5 mol%), KCO in DMF/HO (3:1), 80°C for 12 h. Monitor by TLC and isolate via flash chromatography .

Basic Purity Assessment Strategies

Q: What analytical methods ensure purity for biological or catalytic studies? A:

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient), retention time consistency.

- TLC : Hexane:ethyl acetate (7:3) with UV/iodine visualization.

- Melting Point : Sharp range (e.g., 120–122°C) confirms homogeneity.

- H NMR : Absence of extraneous peaks (e.g., unreacted starting material) .

Advanced Mechanistic Insights via Computational Chemistry

Q: How can DFT calculations elucidate reaction pathways involving this compound? A: Density Functional Theory (B3LYP/6-31G*) models intermediates in thiadiazole formation, such as transition states during cyclization. Solvent effects (e.g., ethanol polarity) are simulated using the PCM model. Electrostatic potential maps predict nucleophilic/electrophilic sites (e.g., sulfur in the thiadiazole ring) .

Advanced Applications in Drug Discovery

Q: What role does this compound play in designing pharmacologically active molecules? A: The thiadiazole core and bromophenyl group are pharmacophores in kinase inhibitors or antimicrobial agents. For example, analogs have shown activity against CCR5 receptors (antiviral targets) in structural analogs. In vitro assays (IC determination) guide SAR studies, with logP calculations (CLOGP) optimizing bioavailability .

Advanced Stability and Degradation Analysis

Q: How can accelerated stability studies (e.g., thermal or photolytic stress) inform storage conditions? A: Thermogravimetric analysis (TGA) under N (10°C/min) identifies decomposition points (>200°C). Photostability tests (ICH Q1B) under UV light (320–400 nm) monitor degradation via HPLC. Hydrolytic susceptibility (ester cleavage) is assessed in buffered solutions (pH 1–13, 37°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.